molecular formula C5H7ClN2O2 B3054340 1-Piperazinecarbonyl chloride,3-oxo-(9ci) CAS No. 59702-68-0

1-Piperazinecarbonyl chloride,3-oxo-(9ci)

Cat. No.: B3054340
CAS No.: 59702-68-0
M. Wt: 162.57 g/mol
InChI Key: PTTYABADPXJVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazinecarbonyl chloride, 3-oxo- (9CI) is a chemical compound with the molecular formula C5H7ClN2O2 and a molecular weight of 162.57 g/mol . This compound is characterized by the presence of a piperazine ring, a carbonyl chloride group, and an oxo group. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

The synthesis of 1-Piperazinecarbonyl chloride, 3-oxo- (9CI) typically involves the reaction of piperazine with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Piperazinecarbonyl chloride, 3-oxo- (9CI) undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form substituted piperazine derivatives.

    Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form piperazine-3-one and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Piperazinecarbonyl chloride, 3-oxo- (9CI) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Piperazinecarbonyl chloride, 3-oxo- (9CI) involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The piperazine ring can also participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-Piperazinecarbonyl chloride, 3-oxo- (9CI) can be compared with other similar compounds such as:

    Piperazine-2,5-dione: This compound has a similar piperazine ring structure but lacks the carbonyl chloride group.

    N-Formylpiperazine: This compound has a formyl group instead of a carbonyl chloride group.

    Piperazine-1-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group.

The uniqueness of 1-Piperazinecarbonyl chloride, 3-oxo- (9CI) lies in its combination of the piperazine ring, carbonyl chloride group, and oxo group, which imparts specific reactivity and properties that are valuable in various chemical and industrial applications .

Properties

IUPAC Name

3-oxopiperazine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2/c6-5(10)8-2-1-7-4(9)3-8/h1-3H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTYABADPXJVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50525970
Record name 3-Oxopiperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59702-68-0
Record name 3-Oxopiperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperazinecarbonyl chloride,3-oxo-(9ci)
Reactant of Route 2
Reactant of Route 2
1-Piperazinecarbonyl chloride,3-oxo-(9ci)
Reactant of Route 3
Reactant of Route 3
1-Piperazinecarbonyl chloride,3-oxo-(9ci)
Reactant of Route 4
Reactant of Route 4
1-Piperazinecarbonyl chloride,3-oxo-(9ci)
Reactant of Route 5
1-Piperazinecarbonyl chloride,3-oxo-(9ci)
Reactant of Route 6
Reactant of Route 6
1-Piperazinecarbonyl chloride,3-oxo-(9ci)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.